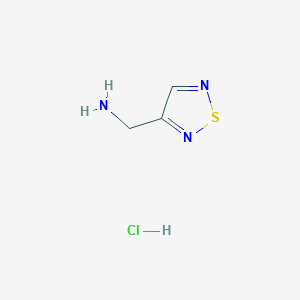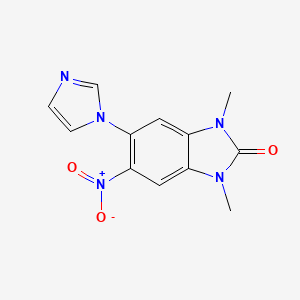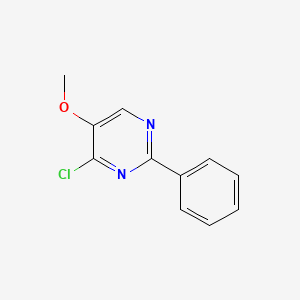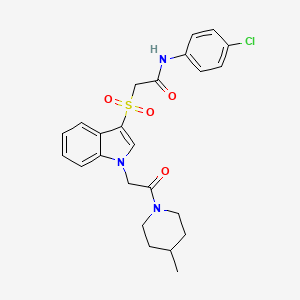
1,2,5-Thiadiazol-3-ylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is an organic compound with the chemical formula C3H6ClN3S . It is a powder in appearance .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride can be represented by the SMILES stringc1c(nsn1)CN.Cl . This indicates that the molecule contains a thiadiazole ring (c1c(nsn1)) with a methanamine group (CN) attached. The .Cl represents the hydrochloride part of the molecule. Physical And Chemical Properties Analysis
The molecular weight of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is 151.62 . The compound appears as a powder . Other physical and chemical properties such as melting point, boiling point, and density are not available .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer studies. Derivatives of thiadiazol have been synthesized and investigated for their antiproliferative properties. Some analogues demonstrated efficacy within the IC50 range of 1 to 7 µM, comparable to the reference drug doxorubicin .
Antimicrobial Applications
The antimicrobial activity of thiadiazol derivatives has been assessed against various bacterial and fungal strains. Certain molecules exhibited potent activity, with MIC ranges of 3.58 to 8.74 µM, indicating their potential as antimicrobial agents .
Antioxidant Potential
In the search for new antioxidants, thiadiazol derivatives have been evaluated using the DPPH assay. One particular analogue showed significant potency with an IC50 of 22.3 µM, compared to ascorbic acid’s IC50 of 111.6 µM .
Material Science
Thiadiazol compounds are part of a comprehensive catalog of life science materials that can be produced in high and ultra-high purity forms. These materials find applications in various grades, including pharmaceutical, optical, semiconductor, and electronics grades, indicating their versatility in material science applications .
Biochemistry Research
In biochemistry, thiadiazol derivatives are used as building blocks for synthesizing more complex molecules. They serve as key intermediates in various biochemical pathways and reactions .
Agricultural Chemistry
While specific applications in agriculture are not detailed in the search results, compounds like thiadiazol derivatives are often explored for their potential as pesticides or growth regulators due to their biological activity .
Environmental Science
Thiadiazol derivatives could be investigated for environmental applications, such as developing new sensors or indicators for environmental monitoring, given their reactive nature and the ability to form complexes with various metals .
Pharmaceutical Development
The compound’s role in pharmaceuticals is significant, as it can be used to develop new drugs with antimicrobial, anticancer, and antioxidant properties. Its derivatives are being actively researched for new therapeutic applications .
Safety and Hazards
The safety information available indicates that 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Mécanisme D'action
Target of Action
The primary targets of (1,2,5-Thiadiazol-3-yl)methanamine hydrochloride are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1,2,5-Thiadiazol-3-yl)methanamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and activity. For instance, the compound is recommended to be stored at a temperature of +4 °C .
Propriétés
IUPAC Name |
1,2,5-thiadiazol-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMXINPPNCCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,5-Thiadiazol-3-yl)methanamine hydrochloride | |
CAS RN |
1803600-90-9 |
Source


|
| Record name | 1,2,5-thiadiazol-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)


![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)
